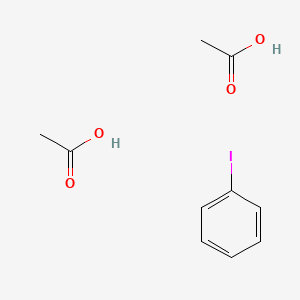

Iodobenzene diacetate

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C10H13IO4 |

|---|---|

Molekulargewicht |

324.11 g/mol |

IUPAC-Name |

acetic acid;iodobenzene |

InChI |

InChI=1S/C6H5I.2C2H4O2/c7-6-4-2-1-3-5-6;2*1-2(3)4/h1-5H;2*1H3,(H,3,4) |

InChI-Schlüssel |

XEFCWBLINXJUIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenyliodine Iii Diacetate

Classical and Established Synthetic Routes

The traditional methods for synthesizing Phenyliodine(III) diacetate have been well-established for decades and remain fundamental in its preparation.

Oxidation of Iodobenzene (B50100) with Peracetic Acid

C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O wikipedia.org

Modern procedures are often a variation of this original method. mdpi.com A well-regarded procedure involves the dropwise addition of commercial 40% peracetic acid to iodobenzene while maintaining a temperature of 30°C. orgsyn.org Following the addition, the mixture is stirred, during which the product may begin to crystallize. The resulting Phenyliodine(III) diacetate is then collected, washed with water, and dried. This method is noted for its use of inexpensive, commercially available reagents, its relative speed, and its high yields, typically ranging from 83–91%. orgsyn.org The purity of the product obtained directly from this method is generally high (97–98%) and can be further increased by recrystallization from 5M acetic acid. orgsyn.org

| Reactant | Oxidant | Solvent/Acid | Temperature | Yield | Reference |

| Iodobenzene | 40% Peracetic Acid | Acetic Acid | 30°C | 83-91% | orgsyn.org |

| Iodobenzene | Peracetic Acid | Acetic Acid | Not specified | 79% | orgsyn.org |

| Poly(iodostyrene) | Peracetic Acid | Methylene Chloride | Room Temp. | 2.96 mmol/g | sci-hub.se |

Reaction of Iodosobenzene (B1197198) with Glacial Acetic Acid

An alternative classical route to Phenyliodine(III) diacetate involves the reaction of iodosobenzene with glacial acetic acid. wikipedia.orgepfl.chscribd.com In this preparation, iodosobenzene is gently boiled in glacial acetic acid until a clear solution forms. prepchem.com Upon cooling, the Phenyliodine(III) diacetate crystallizes out of the solution.

C₆H₅IO + 2 CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O wikipedia.orgscribd.com

This method was historically part of a two-step sequence from iodobenzene, where iodobenzene was first converted to iodosobenzene, which was then treated with acetic acid. orgsyn.org However, direct oxidation of iodobenzene with peracetic acid is often considered superior. orgsyn.org

Innovations in Phenyliodine(III) Diacetate Synthesis

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of PIDA and its analogs, exploring alternative oxidants and novel reaction technologies.

Oxidative Diacetoxylation of Iodoarenes with Alternative Oxidants

Innovations in the synthesis of PIDA have led to the use of various oxidants for the diacetoxylation of iodoarenes in acetic acid. These alternatives to peracetic acid include sodium perborate (B1237305), potassium peroxodisulfate (K₂S₂O₈), m-chloroperoxybenzoic acid (m-CPBA), and H₂O₂-urea. mdpi.comarkat-usa.org

The oxidation of iodoarenes with sodium perborate in acetic acid at 40°C is considered a simple and general procedure for small-scale preparations. arkat-usa.org Another effective method employs potassium peroxodisulfate as the oxidant in acetic acid, often in the presence of a strong acid like sulfuric acid or trifluoromethanesulfonic acid, at room temperature. researchgate.net This approach avoids high temperatures and provides the corresponding (diacetoxyiodo)arenes in high yields over short reaction times. researchgate.net

| Iodoarene | Oxidant | Conditions | Product | Reference |

| Iodobenzene | Potassium Peroxodisulfate (K₂S₂O₈) | Acetic acid, H₂SO₄, Room Temp. | Phenyliodine(III) diacetate | researchgate.net |

| Iodobenzene | Sodium Perborate | Acetic acid, 40°C | Phenyliodine(III) diacetate | arkat-usa.org |

| Iodoarenes | m-Chloroperoxybenzoic acid (m-CPBA) | Acetic or Trifluoroacetic acid | [Bis(acyloxy)iodo]arenes | mdpi.comarkat-usa.org |

| Iodoarenes | H₂O₂-Urea | Acetic or Trifluoroacetic acid | [Bis(acyloxy)iodo]arenes | mdpi.comarkat-usa.org |

| Iodoarenes | Selectfluor | Acetic or Trifluoroacetic acid | [Bis(acyloxy)iodo]arenes | mdpi.comarkat-usa.org |

Electrochemical Synthesis and Anodic Oxidation

Electrochemical methods represent a green and innovative approach to generating hypervalent iodine reagents. jst.go.jp Anodic oxidation of iodobenzene in an appropriate electrolyte solution can produce PIDA or related I(III) species. jst.go.jpresearchgate.net This technique allows for the generation of the oxidant in situ, potentially avoiding the handling of hazardous oxidizing agents. While much of the research has focused on producing congeners like [phenyliodine(III)bis(trifluoroethoxide)] (PIFE) by oxidizing iodobenzene in a trifluoroethanol-containing medium, the underlying principle is applicable to PIDA synthesis. jst.go.jp This method is valued for its mild conditions and high efficiency.

Preparation from Iodobenzene Dichloride

Another established, albeit less common, method involves iodobenzene dichloride (PhICl₂) as a precursor. In one of the earliest approaches developed by Willgerodt, iodobenzene dichloride was first hydrolyzed to iodosobenzene, which was subsequently reacted with acetic acid to yield PIDA. orgsyn.org

A more direct conversion claims quantitative yields by reacting iodobenzene dichloride with lead tetraacetate in glacial acetic acid containing acetic anhydride. orgsyn.org The lead is subsequently precipitated as lead chloride. This method, while effective, involves the use of toxic lead reagents.

Fundamental Mechanistic Insights into Phenyliodine Iii Diacetate Reactivity

General Principles of Hypervalent Iodine(III)-Mediated Oxidations

Hypervalent iodine compounds, including PIDA, are characterized by an iodine atom in a +3 oxidation state, forming more covalent bonds than predicted by the octet rule. seemafinechem.com The structure of these compounds is typically described by a trigonal bipyramidal geometry, with the most electronegative ligands occupying the axial positions. acs.org This arrangement results in a long, weak, and highly polarized bond between the iodine and its ligands, which is key to their reactivity. cardiff.ac.ukacs.org

The primary modes of reactivity for hypervalent iodine(III) reagents like PIDA involve:

Ligand Exchange: The labile ligands on the iodine center can be readily exchanged with other nucleophiles, a crucial step in many reaction mechanisms. acs.orgresearchgate.net

Reductive Elimination: The hypervalent iodine species can undergo reductive elimination, where the iodine atom is reduced from I(III) to I(I) (iodobenzene), and two ligands are coupled together. acs.org

Oxidative Addition: While less common for I(III) reagents compared to transition metals, the reverse process of reductive elimination can occur. acs.org

These fundamental processes enable PIDA to mediate a wide array of oxidative transformations, including the functionalization of C-H bonds, the formation of carbon-heteroatom bonds, and rearrangement reactions. mdpi.commdpi.com The electrophilic nature of the hypervalent iodine center, coupled with the excellent leaving group ability of the iodobenzene (B50100) moiety, drives these transformations. cardiff.ac.uk

Proposed Reaction Pathways and Intermediates

The versatility of PIDA in organic synthesis is reflected in the diverse mechanistic pathways it can follow, which are often dependent on the substrate, reaction conditions, and the presence of catalysts or additives.

PIDA can initiate radical reactions through single-electron transfer (SET) processes. mdpi.comacs.org For instance, in the presence of a suitable initiator or under photolytic conditions, PIDA can generate radical species. One proposed mechanism involves the homolytic cleavage of the weak I-O bond. mdpi.com

An example of a PIDA-mediated radical pathway is the hydrodifluoromethylation of terminal alkenes. mdpi.com In some transformations, the reaction is believed to proceed via a radical-chain mechanism, with an aryloxyl radical as a key chain-carrying intermediate. chemrxiv.org The involvement of radical intermediates is often supported by the observation that the reaction is inhibited by radical scavengers like TEMPO. acs.org

Table 1: Examples of PIDA-Mediated Radical Transformations

| Transformation | Proposed Radical Intermediate(s) | Reference(s) |

| Hydrodifluoromethylation of terminal alkenes | Acyloxy radical, methyl radical | mdpi.com |

| Oxidative dearomatizing hydroxylation of phenols | Aryloxyl radical, iodanyl(II) species | chemrxiv.org |

| Benzylic C-H carboxylation | Benzylic radical | beilstein-journals.org |

PIDA is a highly effective reagent for promoting oxidative decarboxylation of carboxylic acids. organic-chemistry.org In these reactions, the carboxylate displaces one of the acetate (B1210297) ligands on the iodine center. The resulting intermediate can then undergo decarboxylation to form a carbocationic species, which can be trapped by a nucleophile. organic-chemistry.org Mechanistic studies suggest a unique reactivity of hypervalent iodine reagents in this ionic oxidative decarboxylation. organic-chemistry.org For instance, the oxidative decarboxylation of β,γ-unsaturated carboxylic acids mediated by PIDA yields the corresponding allylic acetates. organic-chemistry.org

In reactions with alkenes, PIDA can form a bridged iodonium (B1229267) ion intermediate. beilstein-journals.org This intermediate is highly electrophilic and susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is often influenced by the electronic and steric properties of the alkene. For example, in the aminofluorination of alkenes, a bridged aziridinium (B1262131) intermediate is proposed to form, which is then opened by a fluoride (B91410) ion. beilstein-journals.org The formation of such bridged intermediates is a key step in many PIDA-mediated difunctionalization reactions of alkenes. mdpi.com

Ligand exchange is a fundamental step in the majority of PIDA-mediated reactions. acs.orgresearchgate.net The acetate ligands on PIDA can be exchanged with a variety of nucleophiles, including alcohols, water, amines, and carboxylic acids. frontiersin.orgstackexchange.com This initial ligand exchange generates a new hypervalent iodine(III) species that is often more reactive or tailored for a specific transformation.

Following ligand exchange, nucleophilic attack on the substrate, which is activated by the iodine(III) center, is a common mechanistic feature. mdpi.com For instance, in the phenylselenation of imidazo[1,2-a]pyridines, a ligand exchange between PIDA and 1,2-diphenyldiselane is proposed to generate an electrophilic selenium species that is then attacked by the imidazo[1,2-a]pyridine. mdpi.com Similarly, in the oxidative dearomatization of phenols, the phenol (B47542) displaces an acetate group, and subsequent nucleophilic attack by a solvent molecule like methanol (B129727) leads to the final product. stackexchange.com The reactivity of PIDA can be enhanced by the addition of a Lewis acid, which facilitates acetate-triflate substitution and generates more reactive intermediates. researchgate.net

PIDA can mediate various rearrangement reactions, and in some cases, these are proposed to proceed through concerted mechanisms. organic-chemistry.orgacs.org For example, the oxidative rearrangement of primary amines to form both acyclic and cyclic amines, mediated by a combination of PIDA and cesium carbonate, is suggested to occur via a concerted 1,2-C to N migration. organic-chemistry.orgacs.org Mechanistic studies have provided evidence supporting this concerted pathway. acs.org Similarly, in certain 1,2-diaza-Cope rearrangements, a concerted process is proposed to follow the initial formation of an N-I(III) intermediate. mdpi.com

Applications of Phenyliodine Iii Diacetate in Synthetic Organic Chemistry

Oxidative Transformations

PIDA is a versatile reagent for a range of oxidative reactions in synthetic organic chemistry. mdpi.com Its ability to act as a selective oxidant makes it a valuable tool for the synthesis of complex molecules.

Oxidative dearomatization is a powerful strategy for the synthesis of complex cyclic structures from simple aromatic precursors. PIDA is an effective reagent for initiating such sequences. organic-chemistry.orgucsb.edu For instance, the oxidation of phenols with PIDA can lead to the formation of phenoxonium ions, which can be trapped intramolecularly by nucleophiles to generate spirocyclic compounds. ucsb.edu

In one study, the oxidation of phenol (B47542) 48 with PIDA resulted in the formation of a phenoxonium ion. This intermediate was then intercepted by a propargyl alcohol to form the diene 49, which subsequently underwent an intramolecular Diels-Alder reaction to yield the complex product 50. ucsb.edu Tandem oxidative dearomatization of phenols followed by intramolecular nitrile oxide cycloaddition (INOC) has also been achieved using PIDA, leading to the formation of valuable synthetic intermediates. organic-chemistry.org This process involves the oxidation of an aldoxime to a nitrile oxide, which then participates in a cycloaddition reaction with a tethered olefin following the dearomatization of a phenolic ring. organic-chemistry.org The mechanism of iodine(III)-promoted oxidative dearomatizing hydroxylation of phenols is suggested to proceed via a radical-chain pathway. chemrxiv.org

Table 1: Examples of PIDA-mediated Oxidative Dearomatization Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

| Phenol 48 | PIDA | Diene 49, then tricycle 50 | ucsb.edu |

| Phenolic aldoxime | PIDA, MeOH, cat. TFA | Isoxazoline-fused cyclohexadienone | organic-chemistry.org |

PIDA is also utilized in oxidative decarboxylation reactions, where a carboxylic acid is converted to another functional group with the loss of carbon dioxide. chemrevlett.comacs.org This transformation is particularly useful for the synthesis of aldehydes, ketones, and nitriles from readily available carboxylic acids. chemrevlett.comorganic-chemistry.org

A notable application is the oxidative decarboxylation of 2-aryl carboxylic acids. Using PIDA in the presence of a catalytic amount of sodium azide (B81097) in acetonitrile (B52724), these acids can be converted into the corresponding aldehydes, ketones, or nitriles in good yields at room temperature. organic-chemistry.org The reaction is characterized by short reaction times and mild conditions. organic-chemistry.org Similarly, β,γ-unsaturated carboxylic acids undergo oxidative decarboxylation mediated by PIDA to furnish the corresponding allylic acetates. organic-chemistry.org Mechanistic studies suggest a unique reactivity of the hypervalent iodine reagent in this ionic oxidative decarboxylation process. organic-chemistry.org The combination of iodobenzene (B50100) diacetate and iodine has also been used to activate acyclic α-amino acid derivatives for a one-pot oxidative decarboxylation-Friedel-Crafts reaction. researchgate.netrsc.org More recently, PIDA has been employed in the oxidative decarboxylation of oxamic acids to generate isocyanates, which can then be used to produce polyurethanes. rsc.orgchemrxiv.orgresearchgate.net

Table 2: PIDA-mediated Oxidative Decarboxylation of Various Carboxylic Acids

| Carboxylic Acid Substrate | Product Type | Additional Reagents | Reference |

| 2-Aryl carboxylic acids | Aldehydes, ketones, nitriles | NaN₃ (catalytic) | chemrevlett.comorganic-chemistry.org |

| β,γ-Unsaturated carboxylic acids | Allylic acetates | - | organic-chemistry.org |

| Acyclic α-amino acid derivatives | Friedel-Crafts adducts | I₂, Fe dust | researchgate.netrsc.org |

| Oxamic acids | Isocyanates/Polyurethanes | Polyols | rsc.orgchemrxiv.orgresearchgate.net |

PIDA is a key reagent for the oxidative functionalization of carbonyl compounds, particularly at the α-position. seemafinechem.comwikipedia.org These reactions typically proceed through the formation of an iodine(III) enolate intermediate. seemafinechem.comwikipedia.org

Enolizable carbonyl compounds react with PIDA to form an iodine(III) enolate, which is a key intermediate for various transformations. seemafinechem.comwikipedia.org This intermediate can then undergo nucleophilic substitution to achieve α-functionalization. seemafinechem.com A common example is the α-acetoxylation of ketones, which can be achieved using PIDA. rsc.orgorganic-chemistry.orgsioc-journal.cn This reaction provides a direct route to α-acetoxy ketones, which are valuable building blocks in organic synthesis. organic-chemistry.org The reaction can be performed under various conditions, and the use of a catalyst like ZnO has been reported to facilitate the transformation of acetophenones to their α-acetoxy derivatives. sioc-journal.cn Theoretical and experimental studies on the α-acetoxylation of ketones with PIDA suggest that the reaction mechanism can vary depending on the structure of the ketone. rsc.orgresearchgate.net

An efficient method for the synthesis of α,α′-diacetoxy ketones has been developed using PIDA and ethynylcarbinols as starting materials. organic-chemistry.orgnih.govorganic-chemistry.org This reaction provides a straightforward entry to these useful difunctionalized ketones. nih.gov The proposed mechanism involves the reaction of the ethynylcarbinol with PIDA. organic-chemistry.orgnih.gov The resulting α,α′-diacetoxy ketones can be further transformed into glycerol (B35011) derivatives in a one-pot reaction, highlighting the synthetic utility of this methodology. organic-chemistry.orgorganic-chemistry.org

PIDA, in combination with molecular oxygen and a co-reagent such as N-hydroxyphthalimide (NHPI) or N-hydroxybenzotriazole (HOBt), can mediate the synthesis of α-oxygenated ketones from styrenes. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org This metal-free reaction is applicable to a wide range of styrenes bearing various functional groups and proceeds under mild conditions at room temperature. organic-chemistry.orgorganic-chemistry.org The process involves the addition of a carbonyl oxygen at the α-position and the formation of a C–O bond at the β-position of the styrene. organic-chemistry.org Mechanistic investigations point towards a radical pathway where molecular oxygen serves as the source of the carbonyl oxygen. organic-chemistry.org

Table 3: PIDA-mediated Synthesis of α-Oxygenated Ketones from Styrenes

| Styrene Substrate | Co-reagent | Yield | Reference |

| Styrene | N-hydroxyphthalimide (NHPI) | Good to Excellent | organic-chemistry.orgnih.gov |

| Substituted Styrenes (with halogens, methoxy, acetoxy, phenyl groups) | N-hydroxyphthalimide (NHPI) or N-hydroxybenzotriazole (HOBt) | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

Oxidative Functionalization of Carbonyl Compounds and Derivatives

Alpha-Azido Ketone and Acyl Azide Synthesis

The synthesis of organoazide compounds is of significant interest in organic chemistry due to their role as versatile synthetic building blocks and their utility in drug discovery. mdpi.com Phenyliodine(III) diacetate has been effectively employed in the selective synthesis of α-azido ketones and acyl azides from β-keto acids. mdpi.com The selectivity of the reaction is dependent on the stoichiometry of the reagents used. mdpi.com

Research by Xu and Wei demonstrated that the reaction of β-keto acids with PIDA in the presence of sodium azide (NaN3) can be tuned to yield either α-azido ketones or acyl azides. mdpi.com The formation of α-azido ketones is favored when using 1.2 equivalents of PIDA, while acyl azides are obtained with 2.2 equivalents of the reagent. mdpi.com

The optimized conditions for the synthesis of α-azido ketones involve PIDA (1.2 equiv.), NaN3 (3 equiv.), and sodium bromide (NaBr, 1.1 equiv.) in a 5:1 mixture of acetone (B3395972) and water at room temperature. mdpi.com For the synthesis of acyl azides, the optimized conditions are PIDA (2.2 equiv.), NaN3 (6 equiv.), and NaBr (2.5 equiv.) in an acetone/water mixture at room temperature. mdpi.com These reactions are generally rapid, with quantitative conversions achieved in under two hours for the synthesis of α-azido ketones. mdpi.com The methodology is compatible with a variety of functional groups and substitution patterns on the aromatic ring of the β-keto acid, including ortho-, meta-, and para-substituents, as well as naphthyl and heterocyclic moieties like thiophene (B33073) and furan. mdpi.com Benzyl, primary, secondary, tertiary, and cyclic alkyl groups are also well-tolerated. mdpi.com

Table 1: Selective Synthesis of α-Azido Ketones and Acyl Azides from β-Keto Acids using PIDA

| Starting Material (β-Keto Acid) | Product Type | PIDA (equiv.) | NaN3 (equiv.) | NaBr (equiv.) | Solvent | Yield |

| Aryl-substituted β-keto acid | α-Azido Ketone | 1.2 | 3 | 1.1 | Acetone/H2O (5:1) | Moderate to Good |

| Alkyl-substituted β-keto acid | α-Azido Ketone | 1.2 | 3 | 1.1 | Acetone/H2O (5:1) | Moderate to Good |

| Aryl-substituted β-keto acid | Acyl Azide | 2.2 | 6 | 2.5 | Acetone/H2O | Good |

| Electron-rich aryl β-keto acid | Acyl Azide | 2.2 | 6 | 2.5 | Acetone/H2O | Good |

| Electron-deficient aryl β-keto acid | Acyl Azide | 2.2 | 6 | 2.5 | Acetone/H2O | Good |

| Halo-substituted aryl β-keto acid | Acyl Azide | 2.2 | 6 | 2.5 | Acetone/H2O | Good |

Data compiled from research by Xu and Wei. mdpi.com

Selective Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. beilstein-journals.org Phenyliodine(III) diacetate serves as an effective reagent for this purpose, particularly for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. psu.edu However, in some cases, PIDA can lead to over-oxidation, a problem that can be mitigated by the use of additives like bromide salts or alumina (B75360). beilstein-journals.org

The combination of PIDA with certain additives can significantly enhance its oxidative capability and selectivity. For instance, the use of PIDA in conjunction with tetraethylammonium (B1195904) bromide (Et4N+Br−) in water allows for the efficient oxidation of a broad range of alcohols to carbonyl compounds in good to excellent yields. researchgate.net Alumina-supported PIDA has also been utilized for the rapid oxidation of alcohols to carbonyl compounds under solventless microwave irradiation conditions. researchgate.net

In some protocols, PIDA is used in catalytic amounts in the presence of a co-oxidant. A green catalytic oxidation of alcohols to carbonyl compounds has been developed using catalytic amounts of PIDA, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and potassium nitrite (B80452) (KNO2) with oxygen as the terminal oxidant. researchgate.net

Table 2: PIDA-Mediated Oxidation of Alcohols

| Substrate | Reagents | Conditions | Product | Yield |

| Benzylic Alcohols | PIDA | Dioxane, reflux | Aldehydes | Good |

| Allylic Alcohols | PIDA | Dioxane, reflux | Aldehydes | Good |

| Various Alcohols | PIDA, Et4N+Br− | Water | Carbonyl Compounds | Good to Excellent |

| Various Alcohols | Alumina-supported PIDA | Microwave, solventless | Carbonyl Compounds | High |

| Various Alcohols | PIDA (cat.), TEMPO (cat.), KNO2 (cat.), O2 | - | Carbonyl Compounds | Up to 99% |

Data compiled from various sources. psu.eduresearchgate.net

Oxidative Cleavage Reactions

The regeneration of carbonyl compounds from their oxime derivatives is a crucial process in organic chemistry, as oximes are often used for the purification and characterization of aldehydes and ketones. nih.govresearchgate.net Phenyliodine(III) diacetate provides a facile and efficient method for the oxidative cleavage of oximes to their parent carbonyl compounds under neutral conditions. nih.govlucp.net This method is advantageous as it often avoids long reaction times and the formation of over-oxidized products. nih.govresearchgate.net

Research by Moriarty, Prakash, and Vavilikolanu demonstrated that PIDA effectively cleaves ketoximes to yield the corresponding ketones in good yields. lucp.net The reaction is believed to proceed through the generation of a nitroso intermediate, with the evolution of nitrogen gas observed during the process. lucp.net A polymer-supported version of PIDA, polydiacetoxyiodostyrene, has also been successfully employed for this transformation, offering the advantage of easy reagent recovery and reuse. nih.govresearchgate.net

Table 3: Oxidative Cleavage of Oximes with PIDA

| Oxime Substrate | Reagent | Time (min) | Product | Yield (%) |

| Benzaldehyde oxime | PIDA | 40 | Benzaldehyde | 82 |

| Indole 3-aldehyde oxime | PIDA | 50 | Indole 3-aldehyde | 80 |

| 4-MeO-cinnamaldehyde oxime | PIDA | 40 | 4-Methoxy cinnamaldehyde | 76 |

| 4-MeO-benzaldehyde oxime | PIDA | 45 | 4-Methoxy-benzaldehyde | 78 |

Data extracted from studies on the cleavage of oximes using PIDA. researchgate.net

Phenyliodine(III) diacetate, in combination with trimethylsilyl (B98337) azide (TMSN3), promotes the oxidative cleavage of the carbon-carbon double bond in enamides. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under an air atmosphere and offers a method for the synthesis of cyanobenzamides. organic-chemistry.orgorganic-chemistry.org The protocol is noted for its mild reaction conditions, broad substrate scope, and good functional group tolerance. organic-chemistry.orgorganic-chemistry.org This transformation provides access to synthetically valuable nitrogen- and oxygen-containing molecules. organic-chemistry.orgorganic-chemistry.org

Cleavage of Ketoximes

Oxidative Difunctionalization of Alkenes

The vicinal diacetoxylation of alkenes is a valuable transformation that introduces two acetate (B1210297) groups across a double bond, leading to the formation of 1,2-diacetoxy compounds which can be precursors to 1,2-diols. organic-chemistry.orgacs.org Phenyliodine(III) diacetate is a key reagent in achieving this transformation. organic-chemistry.org

A notable method developed by Li and Meng utilizes a PIDA/boron trifluoride etherate (BF3·OEt2) system for the diastereoselective diacetoxylation of alkenes. acs.orgnih.gov The stereochemical outcome of the reaction can be controlled by the presence or absence of water. In the absence of water, using acetic anhydride/acetic acid as the solvent system, the reaction proceeds with anti-selectivity. nih.gov Conversely, the addition of water to the reaction mixture leads to syn-selective diacetoxylation. acs.orgnih.gov This method is applicable to a wide range of substrates, including electron-deficient alkenes, and has been shown to be efficient even on a multi-gram scale. acs.orgnih.gov

Copper salts with weakly coordinating anions have also been used to catalyze the diacetoxylation of olefins in the presence of PIDA as the oxidant. organic-chemistry.org This copper-catalyzed approach is effective for terminal and internal aryl, aryl alkyl, and aliphatic olefins, producing the corresponding vicinal diacetoxy compounds in good yields. organic-chemistry.org

Table 4: Diastereoselective Diacetoxylation of Alkenes with PIDA/BF3·OEt2

| Substrate | Conditions | Selectivity | Product | Yield |

| Various Alkenes | PIDA, BF3·OEt2, Ac2O/AcOH | anti | anti-1,2-diacetate | Good to Excellent |

| Various Alkenes | PIDA, BF3·OEt2, H2O | syn | syn-1,2-diacetate | Good to Excellent |

| Electron-deficient Alkenes | PIDA, BF3·OEt2 | anti or syn | 1,2-diacetate | Good to Excellent |

| Methyl Cinnamate (B1238496) (gram-scale) | PIDA, BF3·OEt2 | Diastereoselective | Diacetate product | High |

Data based on the work of Li and Meng. acs.orgnih.gov

Nitrogenation of Alkenes via C=C Bond Cleavage

Oxidative Cross-Coupling Reactions

PIDA is frequently used as a terminal oxidant in a wide range of oxidative cross-coupling reactions, including those that form C-C, C-O, and C-N bonds. sioc-journal.cnnih.gov These reactions often proceed through the activation of C-H bonds, providing a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

A key application is in the oxidative cross-coupling of C-H and N-H bonds to form carbon-nitrogen bonds, a critical transformation given the prevalence of amines and amides in biologically active molecules. nih.gov In these reactions, PIDA facilitates the coupling of an arene C-H bond with an N-H bond of an amine, amide, or other nitrogen nucleophile. For example, the coupling of phthalimide (B116566) with simple arenes can be achieved using PIDA as the oxidant, typically under thermal or microwave conditions, to produce N-aryl phthalimides. nih.gov PIDA is also employed as an oxidant in palladium-catalyzed C-H arylation reactions where aryliodine(III) diacetates can also serve as the arylating reagent. nih.gov Furthermore, PIDA can enable cross-dehydrogenative C-O coupling reactions, for instance, between N-hydroxyphthalimide and compounds with C(sp³)–H bonds. researchgate.net

Oxidative Formation of Nitrogen-Containing Species

PIDA is a valuable reagent for synthesizing various nitrogen-containing functional groups through oxidative pathways.

The oxidation of aldoximes to generate nitrile oxides is a classic and highly useful transformation, as nitrile oxides are versatile 1,3-dipolar species. PIDA has been established as an efficient reagent for this conversion. organic-chemistry.orgresearchgate.netacs.org The reaction is typically carried out in methanol (B129727) (MeOH) and often requires a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgijpcbs.com

The nitrile oxides generated in situ are highly reactive and can be trapped with various dipolarophiles. researchgate.netijpcbs.com For example, when the oxidation is performed in the presence of an alkene, a [3+2] cycloaddition occurs to furnish isoxazoline (B3343090) derivatives. researchgate.net This method can be applied in both bimolecular and intramolecular modes. organic-chemistry.orgacs.org The process has been successfully integrated into tandem sequences, such as an oxidative dearomatization of a phenol followed by an intramolecular nitrile oxide cycloaddition (INOC), to construct complex polycyclic frameworks. organic-chemistry.orgacs.org The oxidation of α-oxo-aldoximes with PIDA also yields the corresponding α-oxo-nitrile oxides, which can be trapped with olefins like norbornene or styrene. acs.org

Ammoxidation of Primary Alcohols to Nitriles

A significant application of phenyliodine(III) diacetate is in the direct, one-pot oxidative conversion of primary alcohols into nitriles. This transformation is efficiently achieved using a system composed of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, PIDA as the oxidant, and ammonium (B1175870) acetate as the nitrogen source. thieme-connect.comresearchgate.netorganic-chemistry.org The reaction proceeds through a sequential oxidation of the alcohol to an aldehyde, followed by in situ imination with ammonia (B1221849) and subsequent oxidation of the resulting aldimine to the nitrile. thieme-connect.comorganic-chemistry.org

This method is notable for its mild reaction conditions, typically conducted at room temperature, and its high chemoselectivity for primary alcohols, even in the presence of secondary alcohols. thieme-connect.comorganic-chemistry.org It is applicable to a broad range of substrates, including aliphatic, benzylic, heteroaromatic, allylic, and propargylic alcohols. thieme-connect.comresearchgate.netorganic-chemistry.org Various functional groups, such as trityl, tert-butyldimethylsilyl (TBDMS), Boc, and acetals, are well-tolerated under these conditions. organic-chemistry.org

Table 1: Ammoxidation of Various Primary Alcohols to Nitriles using TEMPO/PIDA/NH₄OAc System thieme-connect.com

| Entry | Substrate (Alcohol) | Product (Nitrile) | Reaction Time (h) | Yield (%) |

| 1 | 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | 0.5 | 95 |

| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzonitrile | 1 | 93 |

| 3 | 10-Undecen-1-ol | 10-Undecenenitrile | 2 | 91 |

| 4 | 5-(Trityloxy)pentan-1-ol | 5-(Trityloxy)pentanenitrile | 3 | 92 |

| 5 | 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol | 5-((tert-Butyldimethylsilyl)oxy)pentanenitrile | 2 | 97 |

Reaction Conditions: Alcohol (1 mmol), TEMPO (5 mol%), NH₄OAc (4 equiv), PhI(OAc)₂ (2.2 equiv) in MeCN–H₂O (9:1) at room temperature.

Oxidation of Aromatic Amines to Azo Compounds

Phenyliodine(III) diacetate is also employed in the synthesis of aromatic azo compounds through the oxidative dehydrogenative coupling of anilines. nih.govmdpi.com This method provides a direct route to both symmetrical and unsymmetrical azo compounds, which are valuable in the dye industry and as molecular switches. nih.govnih.gov The oxidation of primary aromatic amines with PIDA generally yields the corresponding azo compound. researchgate.net

The reaction mechanism is believed to involve the initial oxidation of the aromatic amine, leading to the formation of reactive intermediates that then couple to form the azo linkage. nih.gov The reaction conditions can be tuned to favor the formation of either symmetrical or unsymmetrical azo compounds. For instance, the use of PIDA in the presence of a suitable base can facilitate the cross-coupling of different aniline (B41778) derivatives. nih.gov

Table 2: PIDA-Mediated Synthesis of Aromatic Azo Compounds nih.govnih.gov

| Entry | Aniline 1 | Aniline 2 | Product | Yield (%) |

| 1 | Aniline | Aniline | Azobenzene | High |

| 2 | 4-Methoxyaniline | 4-Methoxyaniline | 4,4'-Dimethoxyazobenzene | High |

| 3 | 4-Nitroaniline | 4-Nitroaniline | 4,4'-Dinitroazobenzene | High |

| 4 | Aniline | 4-Aminophenol | (E)-4-(phenyldiazenyl)phenol | 97 |

Rearrangement and Migration Reactions

PIDA is a key reagent in mediating several important rearrangement reactions in organic synthesis.

Hofmann Rearrangement of Amides

The Hofmann rearrangement, a classic transformation for converting primary amides into primary amines with one less carbon atom, can be effectively promoted by PIDA. mdpi.com This method offers a milder alternative to the traditional use of bromine and strong base. The reaction proceeds via an isocyanate intermediate, which is generated in situ from the amide upon treatment with PIDA. mdpi.com This intermediate can then be trapped with a nucleophile. For instance, in the presence of an ammonia source, the isocyanate is converted to an N-substituted urea. organic-chemistry.org

The reaction conditions can be optimized, with different protocols available, such as using PIDA with ammonia in methanol or with ammonium carbamate. mdpi.com This PIDA-mediated Hofmann rearrangement has been successfully applied to a variety of aromatic and aliphatic amides. mdpi.comclockss.org However, the presence of electron-withdrawing groups on an aromatic amide can decrease the reaction yield. mdpi.com

Beckmann Rearrangement of Ketoximes

Phenyliodine(III) diacetate, in combination with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), facilitates the Beckmann rearrangement of ketoximes to their corresponding amides. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is believed to proceed through the in situ acetylation of the oxime's hydroxyl group by PIDA, which accelerates the rearrangement. researchgate.netresearchgate.net The activated iodine(III) species, generated from the reaction of PIDA with the Lewis acid, plays a crucial role in promoting this transformation. researchgate.netlucp.net

This method is applicable to both aromatic and aliphatic ketoximes, providing good to high yields of the corresponding amides under mild conditions. researchgate.netresearchgate.net It is a valuable alternative to classical methods that often require harsh conditions.

Table 3: PIDA/BF₃·Et₂O-Promoted Beckmann Rearrangement of Ketoximes researchgate.netresearchgate.net

| Entry | Ketoxime | Product (Amide) | Yield (%) |

| 1 | Acetophenone oxime | Acetanilide | High |

| 2 | Benzophenone oxime | N-Phenylbenzamide | High |

| 3 | Cyclohexanone oxime | ε-Caprolactam | High |

Oxidative 1,2-C to N Migration of Primary Amines

A notable application of PIDA is the oxidative 1,2-carbon to nitrogen migration of primary amines. organic-chemistry.orgorganic-chemistry.org This rearrangement is efficiently mediated by a combination of PIDA and cesium carbonate (Cs₂CO₃). organic-chemistry.orgorganic-chemistry.org The reaction is applicable to both acyclic and cyclic primary amines and is believed to proceed through a concerted mechanism. organic-chemistry.orgorganic-chemistry.org This transformation provides a powerful tool for skeletal editing and the synthesis of complex nitrogen-containing molecules, including polycyclic and macrocyclic indole-fused compounds. organic-chemistry.orgresearchgate.net

Construction of Heterocyclic Systems

Phenyliodine(III) diacetate is a widely utilized reagent for the synthesis of a diverse range of heterocyclic compounds. seemafinechem.commdpi.comthermofisher.krthieme-connect.com Its ability to mediate various oxidative cyclization and bond-forming reactions makes it an invaluable tool in heterocyclic chemistry. mdpi.comthieme-connect.com

For example, PIDA has been used in the synthesis of 1,3,4-oxadiazoles from heterocyclyl acylhydrazones through a solid-state oxidation reaction that proceeds rapidly at room temperature. researchgate.net It also facilitates the intramolecular oxidative cyclization of enamides to form oxazoles. researchgate.net Furthermore, PIDA is employed in the synthesis of various other heterocyclic systems, including but not limited to, 2-aroylcoumaran-3-ones and flavonoids. thieme-connect.com The versatility of PIDA in these transformations stems from its ability to act as an efficient oxidant under mild conditions, often leading to high yields and selectivity. thieme-connect.comresearchgate.net

Synthesis of Five-Membered Heterocycles

The construction of five-membered heterocyclic rings is a cornerstone of medicinal and materials chemistry. PIDA has proven to be a key reagent in the synthesis of several important classes of these compounds.

Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. PIDA, in conjunction with trifluoromethanesulfonic acid (TfOH), has been shown to efficiently promote the direct synthesis of oxazoles from monocarbonyl compounds, such as alkyl aryl ketones, and nitriles. mdpi.com This method provides a straightforward route to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles under mild conditions. mdpi.com Another approach involves the PIDA-mediated intramolecular cyclization of enamides, which offers a heavy-metal-free process for creating the oxazole (B20620) ring. acs.org This oxidative carbon-oxygen bond formation is advantageous due to its broad substrate scope. acs.org

Table 1: PIDA-Mediated Synthesis of Oxazoles

| Starting Materials | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Monocarbonyl compounds, Nitriles | PIDA, TfOH | 2,4,5-Trisubstituted oxazoles | 53-94 | mdpi.com |

| Enamides | PIDA | Functionalized oxazoles | Moderate to Good | acs.org |

Isoxazoles, isomers of oxazoles, can also be synthesized using PIDA. One method involves the oxidative o-cyclization of an oxime precursor with PIDA to form a naphtho[1,2-d]isoxazole 2-oxide. researchgate.netresearchgate.net Additionally, PIDA is employed in intramolecular nitrile oxide cycloaddition (INOC) reactions of aldoximes, serving as a cost-effective oxidizing agent to produce structurally diverse isoxazole (B147169) derivatives under mild conditions and with short reaction times. researchgate.net Research has also shown that 2H-azirines with acetyl groups, formed from enamines using PIDA, can undergo intramolecular O-N bond formation to yield isoxazoles. organic-chemistry.org

Table 2: PIDA-Mediated Synthesis of Isoxazoles

| Precursor | Method | Product | Reference |

|---|---|---|---|

| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime | Oxidative o-cyclization | 9-methoxynaphtho[1,2-d]isoxazole 2-oxide | researchgate.netresearchgate.net |

| Aldoximes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Dihydrofuro[3,4‐c]isoxazoles and dihydro‐4H‐pyrano[4,3‐c]isoxazoles | researchgate.net |

| 2H-azirines with acetyl groups | Thermal rearrangement | Substituted isoxazoles | organic-chemistry.org |

Pyrazoles, which are five-membered heterocycles with two adjacent nitrogen atoms, are another class of compounds accessible through PIDA-mediated synthesis. A metal-free methodology for the synthesis of diacyl/acyl N-allylhydrazines, which are precursors to pyrazoline derivatives, involves the 1,2-diaza-Cope rearrangement of β,γ-unsaturated hydrazones facilitated by PIDA. mdpi.com This cascade reaction operates effectively under optimized conditions. mdpi.com

Table 3: PIDA-Mediated Synthesis of Pyrazole Precursors

| Starting Material | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| β,γ-Unsaturated hydrazones | PIDA, HOAc | Diacyl/acyl N-allylhydrazines | 1,2-Diaza-Cope Rearrangement | mdpi.com |

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. PIDA is widely used for the oxidative cyclization of acylhydrazones to form the 1,3,4-oxadiazole (B1194373) ring. This transformation is often clean, rapid, and provides products in good yields. niscpr.res.in The reaction can be performed under various conditions, including microwave irradiation in solvent-free conditions, which presents an eco-friendly approach. niscpr.res.in Solid-state synthesis by triturating acylhydrazones with PIDA at room temperature has also been reported as a simple and efficient method. tandfonline.comresearchgate.net This method is notable for its short reaction time and simple aqueous work-up. tandfonline.comresearchgate.net The versatility of this reaction is demonstrated by its application in the synthesis of complex molecules, such as porphyrin-appended 1,3,4-oxadiazoles and bis(indolyl)-1,3,4-oxadiazoles. nih.govworldscientific.com

Table 4: PIDA-Mediated Synthesis of 1,3,4-Oxadiazoles

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acyl arylidenehydrazides | PIDA, Microwave, Solvent-free | 1,3,4-Oxadiazolyl 1,8-naphthyridines | Good | niscpr.res.in |

| Heterocyclyl acylhydrazones | PIDA, Solid-state, Room Temp. | Heterocyclyl-1,3,4-oxadiazoles | Good | tandfonline.comresearchgate.net |

| Porphyrin hydrazones | PIDA | Porphyrin appended 1,3,4-oxadiazoles | - | worldscientific.com |

| Indolyl hydrazide-hydrazones | PIDA | Bis(indolyl)-1,3,4-oxadiazoles | - | nih.gov |

Pyrazoles

Synthesis of Six-Membered Heterocycles

PIDA also plays a crucial role in the synthesis of six-membered heterocyclic systems, which are prevalent in biologically active compounds and functional materials.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. PIDA has been employed in several strategies for quinoxaline (B1680401) synthesis. One novel methodology involves the reaction of N-arylenamines with trimethylsilyl azide (TMSN₃) using PIDA as an oxidant to facilitate two tandem oxidative C-N bond-forming processes. mdpi.com Another efficient, metal-free approach is the hypervalent iodine(III)-induced oxidative [4+2] annulation of o-phenylenediamines and electron-deficient alkynes. d-nb.inforsc.org PIDA was found to be a crucial reagent for this transformation, which proceeds effectively in polar solvents. d-nb.inforsc.org Furthermore, a PIDA-mediated intramolecular oxidative C(sp²)-N bond formation from readily available N-(2-acetaminophenyl)enaminones provides an efficient, metal-free route to quinoxalines under mild conditions. nih.gov

Table 5: PIDA-Mediated Synthesis of Quinoxalines

| Starting Materials | Method | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| N-arylenamines, TMSN₃ | Tandem oxidative C-N bond formation | Novel methodology | - | mdpi.com |

| o-Phenylenediamines, Electron-deficient alkynes | Oxidative [4+2] annulation | Metal-free, PIDA is crucial | 56-97 | d-nb.inforsc.org |

| N-(2-acetaminophenyl)enaminones | Intramolecular oxidative C(sp²)-N bond formation | Metal-free, mild conditions | 44-93 | nih.gov |

Cyclic ureas are important structural motifs in many biologically active molecules. PIDA has been utilized in the synthesis of these compounds through different mechanisms. A direct and convenient reaction involves treating primary amides with PIDA in the presence of an ammonia source. thieme-connect.com This transformation proceeds via an in situ Hofmann rearrangement to generate an isocyanate intermediate, which is then trapped by ammonia. mdpi.comthieme-connect.com The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance the electrophilicity of PIDA, allowing for the synthesis of ureas from electron-poor carboxamides. thieme-connect.com Another strategy involves a palladium-catalyzed intramolecular diamination of alkenes, where PIDA acts as the terminal oxidant to yield cyclic ureas directly. organic-chemistry.org

Table 6: PIDA-Mediated Synthesis of Ureas

| Starting Material | Method | Key Intermediate/Reagent | Product | Reference |

|---|---|---|---|---|

| Primary amides | Hofmann rearrangement | Isocyanate | N-substituted ureas | mdpi.comthieme-connect.com |

| Alkenes | Pd-catalyzed intramolecular diamination | PIDA as terminal oxidant | Cyclic ureas | organic-chemistry.org |

Quinoxalines

Synthesis of Polycyclic and Fused Heterocycles

Phenyliodine(III) diacetate (PIDA) serves as a powerful reagent in the construction of complex heterocyclic frameworks, facilitating the formation of polycyclic and fused ring systems through various oxidative cyclization strategies.

Carbazoles

PIDA plays a crucial role in several modern strategies for carbazole (B46965) synthesis, which often involve C-N bond formation through oxidative processes. These methods provide alternatives to traditional syntheses, which can require harsh conditions. researchgate.netdeepdyve.com

One approach involves an intermolecular dehydrogenative annulation (IDA) where PIDA is used to achieve the fusion of arenes to anilides. researchgate.net In a one-pot reaction, PIDA facilitates the functionalization of multiple C(sp²)–H bonds and one N(sp³)–H bond, leading to the formation of the carbazole scaffold. researchgate.net Mechanistically, it is proposed that PIDA reacts with the anilide to generate a nitrenium ion, which then activates the second aromatic ring for C–C and C–N bond formation. researchgate.net A notable feature of this method is the potential for a selective alkyl group migration during the annulation process. researchgate.net

Another strategy employs a palladium-catalyzed dehydrogenative cyclization, where PIDA acts as the external oxidant. mdpi.com For instance, 4-amino-5-arylisoindoline-1,3-diones can be cyclized to form pyrrolo[3,4-a]carbazoles. mdpi.com This intramolecular C-N coupling is efficiently promoted by a palladium catalyst in the presence of PIDA, often under microwave irradiation, which can significantly shorten reaction times. mdpi.com

Furthermore, metal-free methods for carbazole synthesis have been developed utilizing PIDA. acs.orgnih.gov These reactions can proceed via a distal C-H bond functionalization. acs.orgnih.gov A nitrenium ion, generated in situ from the reaction of biarylsulfonanilides with PIDA, undergoes an intramolecular dehydrogenative C–N coupling. This process can involve a 1,2-alkyl migration to yield 1,2,4-trialkyl-substituted carbazoles. acs.orgnih.gov The required hypervalent iodine(III) species can be introduced stoichiometrically as PIDA or generated in situ from iodobenzene and an oxidant like meta-chloroperoxybenzoic acid (mCPBA). acs.orgnih.gov

Table 1: PIDA-Mediated Synthesis of Carbazoles

| Starting Materials | Method | Key Features | Product Type | Ref. |

| 1,3,5-Trialkylbenzenes and Anilides | Intermolecular Dehydrogenative Annulation | One-pot; C-C/C-N bond formation; Alkyl migration | 1,2,4-Trialkyl-substituted carbazoles | researchgate.net |

| 4-Amino-5-arylisoindoline-1,3-diones | Palladium-Catalyzed Dehydrogenative Cyclization | PIDA as external oxidant; Microwave irradiation | Pyrrolo[3,4-a]carbazoles | mdpi.com |

| Biarylsulfonanilides | Metal-Free Distal C-H Functionalization | In situ nitrenium ion generation; 1,2-Alkyl migration | 1,2,4-Trialkyl-substituted carbazoles | acs.orgnih.gov |

Benzoxazoles and Benzimidazoles

PIDA is an effective mediator for the synthesis of benzoxazoles and benzimidazoles, which are common structural motifs in many biologically active compounds. mdpi.comdaneshyari.com The reagent facilitates oxidative cyclization from readily available precursors. innovareacademics.in

A prominent method involves the PIDA-mediated oxidative rearrangement of o-hydroxy or o-aminoaryl N-H ketimines. mdpi.comdaneshyari.com These ketimine substrates, typically prepared by the condensation of ammonia with the corresponding ketones, undergo a Beckmann-type rearrangement when treated with PIDA. mdpi.comdaneshyari.com The reaction proceeds through the formation of a hypervalent iodine species, followed by a researchgate.netmdpi.com-aryl migration. mdpi.com Subsequent intramolecular cyclization of the resulting intermediate yields the desired benzoxazole (B165842) or benzimidazole. mdpi.com Methanol is often the solvent of choice, as its high dielectric constant can increase the reaction rate. daneshyari.com

Another route is the oxidative cyclization of Schiff's bases, which are formed from the condensation of o-aminophenols with various aldehydes. innovareacademics.in PIDA acts as the oxidant in this transformation, which can be carried out in methanol. innovareacademics.in This method is compatible with a range of aldehydes, including electron-rich and electron-deficient aromatic aldehydes, as well as those bearing steric hindrance. acs.org

The synthesis of 2-arylbenzimidazoles can also be achieved in a one-step process from o-phenylenediamines and aldehydes using PIDA as the oxidant. organic-chemistry.org This approach is rapid, often completing within minutes at room temperature, and avoids the harsh conditions or toxic byproducts associated with traditional methods. organic-chemistry.org The reaction is believed to proceed through the formation of a Schiff base intermediate, which then undergoes PIDA-facilitated oxidative cyclization. organic-chemistry.org

Table 2: PIDA-Mediated Synthesis of Benzoxazoles and Benzimidazoles

| Starting Materials | Method | Key Features | Product Type | Ref. |

| o-Hydroxy/Aminoaryl N-H Ketimines | Beckmann-type Rearrangement | researchgate.netmdpi.com-Aryl migration; Mild conditions | Benzoxazoles, Benzimidazoles | mdpi.comdaneshyari.com |

| o-Aminophenols and Aldehydes (Schiff's Bases) | Oxidative Cyclization | One-pot synthesis from aldehydes; Good functional group tolerance | Benzoxazoles | innovareacademics.in |

| o-Phenylenediamines and Aldehydes | One-Step Oxidative Cyclization | Rapid reaction at room temp; High yields | 2-Arylbenzimidazoles | organic-chemistry.org |

Triazolo[3,4-a]isoquinolines

PIDA is utilized in the synthesis of fused triazole systems, such as triazolo[3,4-a]isoquinolines, which are of interest for their potential biological activities. The synthesis is achieved through an intramolecular oxidative cyclization of hydrazone precursors. deepdyve.comresearchgate.net

The common strategy involves the treatment of 1-(3-arylisoquinolin-1-yl)-2-(arylmethylene)hydrazines with PIDA in a solvent like dichloromethane (B109758) at room temperature. rsc.org These hydrazone precursors are typically prepared by the condensation of a 1-hydrazinylisoquinoline (B93899) with an appropriate aldehyde. rsc.org

The proposed mechanism involves an initial electrophilic attack of PIDA on the hydrazone to form an organoiodine(III) intermediate. rsc.org This intermediate then collapses, eliminating iodobenzene and acetic acid, to generate a nitrile imide species. rsc.org The highly reactive nitrile imide subsequently undergoes a 1,5-dipolar cyclization to furnish the final 5-aryl-3-(aryl)- researchgate.netmdpi.commdpi.comtriazolo[3,4-a]isoquinoline product in high yields. rsc.org This method is valued for its mild conditions and operational simplicity. researchgate.netrsc.org

Table 3: PIDA-Mediated Synthesis of Triazolo[3,4-a]isoquinolines

| Starting Material | Reagent System | Proposed Intermediate | Key Transformation | Ref. |

| 1-(3-Arylisoquinolin-1-yl)-2-(arylmethylene)hydrazine | PIDA in Dichloromethane | Nitrile Imide | Intramolecular 1,5-Dipolar Cyclization | deepdyve.comrsc.org |

C-H Functionalization Strategies

PIDA is a key reagent in various C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. This approach enhances synthetic efficiency by avoiding pre-functionalization steps. mdpi.comfrontiersin.org

Boc-Directed C-H Activation

The tert-butyloxycarbonyl (Boc) group, commonly used as a protecting group for amines, can also function as a directing group in C-H activation reactions. PIDA, or its in situ generated active species, plays a crucial role as the oxidant in these transformations. organic-chemistry.orgorganic-chemistry.org

A significant application is the palladium-catalyzed selective oxidation of Boc-protected N-methylamines. organic-chemistry.org In this reaction, IOAc, generated in situ from the reaction of I₂ with PIDA, serves as the key oxidant. organic-chemistry.org The Boc group directs the palladium catalyst to a specific C(sp³)-H bond, typically on the methyl group, facilitating a selective C-H insertion. organic-chemistry.org This process leads to the formation of an acetoxylated product, which is a valuable intermediate for further synthetic modifications. organic-chemistry.org The reaction demonstrates high selectivity for the methyl group and is tolerant of various functional groups within the substrate. organic-chemistry.org Mechanistic studies, including isotope effect experiments, support the proposed Boc-directed C-H activation pathway. organic-chemistry.org This strategy highlights the dual role of the Boc group as both a protecting and a directing moiety, enabling the functionalization of otherwise unreactive C-H bonds. organic-chemistry.org

Table 4: Boc-Directed C-H Activation using PIDA-Derived Oxidant

| Substrate Type | Catalytic System | Oxidant | Directing Group | Transformation | Ref. |

| Boc-protected N-methylamines | Pd(II) catalyst | IOAc (from I₂/PIDA) | Boc | Selective C(sp³)-H Acetoxylation | organic-chemistry.orgorganic-chemistry.org |

Specialized Functionalization Reactions

Beyond the more common transformations, PIDA is employed in a variety of specialized functionalization reactions, showcasing its versatility as an oxidant.

One such application is the palladium-catalyzed site-selective C(sp³)-H iodination and acetoxylation of 8-methylquinolines. mdpi.com In this system, the quinoline (B57606) nitrogen acts as a directing group, guiding the palladium catalyst to the C-H bonds of the C8-methyl group. mdpi.com When PIDA is used in conjunction with molecular iodine (I₂), selective iodination of the methyl group occurs. mdpi.com By slightly modifying the conditions and using PIDA with potassium persulfate (K₂S₂O₈), the reaction can be shifted to produce the C(sp³)-H acetoxylation product instead. mdpi.com The proposed mechanism involves the formation of a cyclometalated Pd(II) complex, which then undergoes oxidative addition with an iodine or acetate source derived from PIDA to form a Pd(IV) intermediate. mdpi.com Subsequent reductive elimination yields the functionalized product and regenerates the Pd(II) catalyst. mdpi.com

PIDA also enables the direct α-C(sp³)–H acyloxylation of methyl sulfides. frontiersin.org In a gold-catalyzed reaction, PIDA serves as both the oxidant and the source of the acyloxy group. This transformation is effective for a range of thioanisoles, yielding α-thioaryl ester derivatives in moderate to excellent yields. frontiersin.org

Table 5: Specialized Functionalization Reactions with PIDA

| Substrate | Catalytic System | Reagents | Functionalization Type | Product | Ref. |

| 8-Methylquinolines | Pd(dba)₂ | PIDA, I₂ | C(sp³)-H Iodination | 8-(Iodomethyl)quinoline derivatives | mdpi.com |

| 8-Methylquinolines | Pd(dba)₂ | PIDA, K₂S₂O₈ | C(sp³)-H Acetoxylation | 8-(Acetoxymethyl)quinoline derivatives | mdpi.com |

| Methyl Sulfides (Thioanisoles) | PPh₃AuCl | PIDA | α-C(sp³)-H Acyloxylation | α-Thioaryl esters | frontiersin.org |

Oxysulfonyloxylation of Alkynes

A significant application of phenyliodine(III) diacetate is in the oxysulfonyloxylation of alkynes. This process, mediated by PIDA, facilitates the synthesis of α-sulfonyloxyketones from alkynes and sulfonic acids. grafiati.comdntb.gov.ua This reaction provides a novel and efficient method for the formation of these valuable synthetic intermediates. dntb.gov.ua The transformation is believed to proceed via a hypervalent iodine(III)-promoted mechanism. dntb.gov.ua

The reaction generally involves treating a terminal or internal alkyne with a sulfonic acid in the presence of iodobenzene diacetate. This methodology has been shown to be effective for a range of substrates, affording the corresponding α-sulfonyloxyketones in good yields. grafiati.commedsci.cnsemanticscholar.org

Table 1: PIDA-Mediated Oxysulfonyloxylation of Alkynes with Sulfonic Acids grafiati.com

| Alkyne Substrate | Sulfonic Acid | Product | Yield (%) |

| Phenylacetylene | p-Toluenesulfonic acid | 2-Oxo-2-phenylethyl 4-methylbenzenesulfonate | 85 |

| 1-Octyne | Methanesulfonic acid | 1-(Methylsulfonyloxy)octan-2-one | 78 |

| 4-Phenyl-1-butyne | Benzenesulfonic acid | 1-(Phenylsulfonyloxy)-4-phenylbutan-2-one | 82 |

| Diphenylacetylene | p-Toluenesulfonic acid | 2-Oxo-1,2-diphenylethyl 4-methylbenzenesulfonate | 90 |

Chan-Lam Coupling and Related Reactions

Phenyliodine(III) diacetate finds utility in Chan-Lam coupling reactions, which are copper-catalyzed cross-coupling processes for forming carbon-heteroatom bonds. researchgate.netwikipedia.org Specifically, PIDA can act as an oxidant in these reactions. The Chan-Lam coupling typically involves the reaction of an aryl boronic acid with an amine or an alcohol to yield secondary aryl amines or aryl ethers, respectively. wikipedia.org

While the classic Chan-Lam reaction uses molecular oxygen as the terminal oxidant, PIDA can be employed as a stoichiometric oxidant, sometimes in metal-free systems or in conjunction with a copper catalyst. For instance, copper-catalyzed acetalization of boronic esters, a Chan-Lam type coupling, can be achieved using PIDA. organic-chemistry.org This highlights the adaptability of PIDA within the broader scope of Chan-Lam and related cross-coupling methodologies.

Phenylselenation of Heteroarenes

A metal-free method for the C(sp²)-H phenylselenation of certain heteroarenes has been developed using this compound. arkat-usa.org This reaction allows for the direct introduction of a phenylselenyl group onto imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. mdpi.comarkat-usa.org The protocol is characterized by its mild reaction conditions, broad substrate scope, and good to excellent yields, typically completing in short reaction times. mdpi.comarkat-usa.org

The reaction proceeds by treating the heterocycle with diphenyl diselenide in the presence of PIDA. mdpi.com This approach avoids the use of expensive metal catalysts and pre-functionalized substrates, offering a more direct and efficient route to these selenium-containing heterocyclic compounds. arkat-usa.org

Table 2: PIDA-Mediated Phenylselenation of Imidazoheterocycles mdpi.comarkat-usa.org

| Heteroaryl Substrate | Reagents | Product | Yield (%) |

| Imidazo[1,2-a]pyridine | (PhSe)₂, PIDA | 3-(Phenylselanyl)imidazo[1,2-a]pyridine | 92 |

| 2-Methylimidazo[1,2-a]pyridine | (PhSe)₂, PIDA | 2-Methyl-3-(phenylselanyl)imidazo[1,2-a]pyridine | 89 |

| 2-Phenylimidazo[1,2-a]pyridine | (PhSe)₂, PIDA | 2-Phenyl-3-(phenylselanyl)imidazo[1,2-a]pyridine | 85 |

| Imidazo[2,1-b]thiazole | (PhSe)₂, PIDA | 5-(Phenylselanyl)imidazo[2,1-b]thiazole | 88 |

Ring Acetylation of N-Arylacetamides

This compound serves as a reagent for the ring acetylation of N-arylacetamides. orgsyn.org This transformation introduces an acetyl group onto the aromatic ring of the acetamide, a useful functionalization in organic synthesis. The reaction is a notable application of PIDA's oxidative capabilities, facilitating electrophilic substitution on activated aromatic systems. orgsyn.org Further research is needed for specific examples and yields of this reaction.

Oxidation of Phenols to Phenyl Ethers

The oxidation of phenols is a well-established application of phenyliodine(III) diacetate. orgsyn.orgwikipedia.org Depending on the substrate and reaction conditions, PIDA can oxidize phenols to various products, including quinones or, in the context of oxidative coupling, lead to the formation of phenyl ethers. wikipedia.orgmdpi.com When bis(phenol) substrates are treated with PIDA, oxidative coupling can occur, forming a C-O or C-C bond to create larger ether or biphenyl (B1667301) structures. wikipedia.org

The reaction proceeds through an aryloxyiodonium(III) intermediate. wikipedia.org For the formation of phenyl ethers, an intermolecular or intramolecular nucleophilic attack on this intermediate is a key step. The use of fluoroalcohol solvents has been shown to enhance the reactivity of hypervalent iodine reagents in the oxidation of phenyl ethers, proceeding through a single-electron-transfer (SET) mechanism. mdpi.com

Coupling in Iodonium (B1229267) Salt Preparation

Phenyliodine(III) diacetate is a key precursor in the synthesis of diaryliodonium salts. rsc.orgsoton.ac.uk These salts are valuable arylating agents in their own right. A common method involves the reaction of PIDA with an arylboronic acid in the presence of a strong acid like trifluoromethanesulfonic acid. rsc.org This approach allows for the straightforward synthesis of unsymmetrical diaryliodonium salts where one of the aryl groups is phenyl. soton.ac.uk Alternatively, PIDA can react directly with arenes under acidic conditions to furnish diaryliodonium salts. soton.ac.uk

Table 3: Synthesis of Diaryliodonium Salts using PIDA rsc.org

| Arene/Arylboronic Acid | Acid | Product Diaryliodonium Salt |

| Anisole | Trifluoromethanesulfonic acid | (4-Methoxyphenyl)(phenyl)iodonium triflate |

| Toluene | Trifluoromethanesulfonic acid | (4-Methylphenyl)(phenyl)iodonium triflate |

| 4-Chlorophenylboronic acid | Trifluoromethanesulfonic acid | (4-Chlorophenyl)(phenyl)iodonium triflate |

| 2,4,6-Trimethylbenzene | Trifluoromethanesulfonic acid | (2,4,6-Trimethylphenyl)(phenyl)iodonium triflate |

Synthesis of NHPI Esters

This compound is effectively used to synthesize N-hydroxyphthalimide (NHPI) esters. researchgate.netscispace.comresearchgate.net These esters are important intermediates, often used in radical reactions. PIDA can function as a radical initiator or an oxidant in these syntheses. scispace.comresearchgate.net For example, a cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and the C(sp³)–H bonds of unactivated alkanes, nitriles, and ethers can be achieved using PIDA under mild, metal-free conditions. scispace.comresearchgate.net

This method involves the oxidation of NHPI by PIDA to generate the phthalimide-N-oxyl (PINO) radical, which then abstracts a hydrogen atom from the substrate to initiate the coupling. scispace.com PIDA has also been used as an oxidant in the copper-catalyzed cross-dehydrogenative coupling of NHPI with aldehydes to form NHPI esters in water. organic-chemistry.org

Table 4: PIDA-Mediated Synthesis of NHPI Esters via C-H Functionalization researchgate.net

| Substrate | Reagent | Product | Yield (%) |

| Cyclohexane | NHPI, PIDA | N-(Cyclohexyloxy)phthalimide | 85 |

| Toluene | NHPI, PIDA | N-(Benzyloxy)phthalimide | 75 |

| Tetrahydrofuran | NHPI, PIDA | N-(Tetrahydrofuran-2-yloxy)phthalimide | 68 |

| Dichloromethane | NHPI, PIDA | N-(Dichloromethoxy)phthalimide | 50 |

Catalytic Roles and Synergistic Systems Involving Phenyliodine Iii Diacetate

Metal-Catalyzed Processes Utilizing Phenyliodine(III) Diacetate as an Oxidant

PIDA serves as a crucial terminal oxidant in numerous metal-catalyzed reactions, regenerating the active catalytic species to enable catalytic turnover. This approach avoids the use of often harsher or less selective stoichiometric metal oxidants.

Palladium catalysis, in combination with PIDA as the oxidant, has become a powerful tool for C-H functionalization. PIDA is frequently used to oxidize the palladium catalyst from a Pd(II) to a Pd(IV) state, which is a key step in many catalytic cycles. mdpi.com

One of the primary applications is in C-H acetoxylation. For instance, palladium(II) catalysts can direct the ortho-acetoxylation of arenes. The proposed mechanism involves the coordination of a directing group to the Pd(II) center, followed by C-H activation to form a palladacycle intermediate. mdpi.com This intermediate is then oxidized by PIDA to a Pd(IV) species, which subsequently undergoes reductive elimination to yield the acetoxylated product and regenerate the Pd(II) catalyst. mdpi.commdpi.com This methodology has been applied to various substrates, including tertiary amides and 2-arylindazoles. mdpi.comresearchgate.net

Palladium-catalyzed diamination of alkenes is another significant transformation where PIDA acts as the terminal oxidant, enabling the formation of cyclic ureas from unactivated alkenes. organic-chemistry.org Furthermore, PIDA facilitates the intermolecular aminoacetoxylation of alkenes, a process that achieves a highly regio- and diastereoselective 1,2-difunctionalization. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Transformations with PIDA

| Transformation | Substrate Type | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| C(sp²)–H Acetoxylation | Arenes with directing groups | ortho-Acetoxylated arenes | Pd(OAc)₂ | High regioselectivity; proceeds via a Pd(II)/Pd(IV) cycle. mdpi.com |

| C(sp³)–H Acetoxylation | Tertiary amides | α-Acetoxylated amides | Pd(OAc)₂ | Functionalization of unactivated C-H bonds. mdpi.com |

| C(sp³)–H Acetoxylation/Iodination | 8-Methylquinolines | C8-substituted quinolines | Pd(OAc)₂ | Reaction outcome is tunable by altering conditions. mdpi.com |

| Intramolecular Diamination | Alkenes | Cyclic ureas | Pd(II) species | Oxidative alkene transformation. organic-chemistry.org |

| Intermolecular Aminoacetoxylation | Alkenes | 1,2-Aminoacetoxy compounds | Pd(II) species | High regio- and diastereoselectivity. organic-chemistry.org |

Copper catalysts, in synergy with PIDA, are effective for various oxidative coupling reactions. These systems are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds.

A notable application is the copper-catalyzed diacetoxylation of olefins. organic-chemistry.org Copper(I) or copper(II) salts can catalyze the vicinal diacetoxylation of a range of alkenes, including aryl, alkyl, and aliphatic terminal olefins, with PIDA serving as both the oxidant and the source of the acetate (B1210297) groups. organic-chemistry.org

Copper catalysis has also been employed for the C–H amination of arenes. acs.org In some methods, an unsymmetrical diaryl-λ³-iodane is formed in situ from an arene and another hypervalent iodine reagent. This intermediate then reacts with an amine in the presence of a Cu(I) catalyst to afford the aminated arene. PIDA has been used in related studies for its ability to generate reactive intermediates. acs.org

Table 2: Examples of Copper-Catalyzed Transformations with PIDA

| Transformation | Substrate Type | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| Diacetoxylation | Alkenes (terminal and internal) | Vicinal diacetoxy compounds | Cu(I) or Cu(II) salts | Mild conditions; effective for a broad range of olefins. organic-chemistry.org |

| C-H Amination | Carbocyclic arenes | Arylamines | Cu(I) salts | Involves in situ formation of diaryl-λ³-iodanes. acs.org |

| Oxidative Cycloamination | α-Csp³-H bonds adjacent to nitrogen | Nitrogen heterocycles | Cu(II) | Enables synthesis of complex cyclic structures. organic-chemistry.org |

The combination of rhenium catalysts and PIDA enables unique difunctionalization reactions of alkenes. In these systems, hypervalent iodine(III) reagents derived from carboxylic acids act as both an oxygenation source and, via decarboxylation, an alkylation source. organic-chemistry.orgacs.org This process, termed oxyalkylation, allows for the simultaneous introduction of an alkoxy and an alkyl group across a double bond with high regioselectivity. The reaction proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org

Table 3: Rhenium-Catalyzed Oxyalkylation with PIDA

| Transformation | Substrate Type | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| Oxyalkylation | Alkenes | Difunctionalized alkanes | Rhenium complex | PIDA acts as both oxidant and alkyl source via decarboxylation. organic-chemistry.org |

Cobalt-catalyzed reactions utilizing PIDA as the oxidant have emerged for C-H functionalization and decarboxylative couplings. These methods provide a cost-effective alternative to precious metal catalysts. organic-chemistry.orgacs.org

A key example is the cobalt-catalyzed decarboxylative acetoxylation of α-amino acids and arylacetic acids. organic-chemistry.orgacs.org This reaction efficiently converts readily available starting materials into valuable acetoxylated products. Cobalt catalysts have also been successfully used for the C-H acetoxylation of phenols to produce pyrocatechol (B87986) derivatives, with PIDA as the sole source of the acetoxy group. researchgate.net

Table 4: Examples of Cobalt-Catalyzed Transformations with PIDA

| Transformation | Substrate Type | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| Decarboxylative Acetoxylation | Amino acids, Arylacetic acids | Acetoxylated products | Cobalt salt | Wide applicability to various acids. organic-chemistry.orgacs.org |

| C-H Acetoxylation | Phenols | Pyrocatechol derivatives | Cobalt salt | Direct synthesis of ortho-hydroxylated phenols. researchgate.net |

| C-H Halogenation | Aryl ureas | Halogenated aryl ureas | Co(III) complex | Regioselective functionalization. dntb.gov.ua |

Rhenium-Catalyzed Transformations

Organocatalytic and Metal-Free Systems

PIDA is also a cornerstone oxidant in various metal-free catalytic systems, where small organic molecules facilitate the oxidation process. These systems are attractive due to their reduced cost and lower toxicity compared to metal-based catalysts. mdpi.comacs.org

The synergistic combination of PIDA and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a widely used system for the selective oxidation of alcohols. rsc.orgresearchgate.net In this catalytic cycle, TEMPO oxidizes the alcohol to the corresponding aldehyde or ketone, generating the hydroxylamine. PIDA then acts as the stoichiometric oxidant to regenerate the active oxoammonium ion from the hydroxylamine, allowing the catalytic use of TEMPO. mdpi.com

This method is highly efficient for the oxidation of primary and secondary alcohols, including aliphatic, benzylic, and allylic types, without overoxidation to carboxylic acids. organic-chemistry.orgresearchgate.net The efficiency of the PIDA/TEMPO system can be enhanced by additives. For instance, the addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to accelerate the oxidation of non-sterically hindered primary and secondary alcohols, likely by facilitating the re-oxidation of the catalyst by PIDA. researchgate.net Efforts have also been made to create more sustainable versions of this system by developing recyclable hypervalent iodine reagents and silica-supported TEMPO catalysts. rsc.org

Table 5: TEMPO-Mediated Oxidations with PIDA

| Transformation | Substrate Type | Product Type | Catalyst | Key Features |

|---|---|---|---|---|

| Alcohol Oxidation | Primary and secondary alcohols | Aldehydes and ketones | TEMPO | High selectivity; avoids overoxidation. organic-chemistry.orgresearchgate.net |

| Accelerated Alcohol Oxidation | Primary and secondary alcohols | Aldehydes and ketones | TEMPO | Addition of HFIP accelerates the reaction rate. researchgate.net |

| Recyclable Oxidation | Alcohols | Aldehydes and ketones | Silica-supported TEMPO | Allows for recovery and reuse of both the iodine species and the TEMPO catalyst. rsc.org |

Amine-Catalyzed Reactions (e.g., DABCO, pyridine)

Iodobenzene (B50100) diacetate (PIDA), a versatile hypervalent iodine(III) reagent, exhibits unique reactivity when used in conjunction with nucleophilic amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridine (B92270). This synergistic combination facilitates a variety of chemical transformations, often by inducing a reversal of polarity (umpolung) in the substrate.

A notable application of this co-catalysis is the α-functionalization of enones. organic-chemistry.org In these reactions, the nucleophilic amine, like DABCO or pyridine, adds to the enone system, generating a zwitterionic intermediate akin to a Morita-Baylis-Hillman (MBH) intermediate. PIDA then acts as an electrophilic species, intercepting this intermediate to achieve functionalization at the α-position, a position not typically susceptible to electrophilic attack. This strategy effectively reverses the normal reactivity of the enone. organic-chemistry.org

While direct reactions between hypervalent iodine oxidants and some amines can be highly exothermic and uncontrolled, specific catalytic systems have been developed that harness their combined reactivity. researchgate.net For instance, N-heterocyclic carbene (NHC) catalysis often employs DABCO as a base to generate the active carbene catalyst from its precursor salt. In such systems, PIDA can serve as the terminal oxidant to drive the catalytic cycle, as seen in certain oxidative cross-dehydrogenative coupling reactions. chinesechemsoc.org

Research has also explored the role of pyridine derivatives within the substrate itself. In PIDA-mediated reactions of N-aryl-2-amino-N-heterocycles, the pyridine moiety can direct intramolecular C-H amination to form fused heterocyclic systems like pyrido[1,2-a]benzimidazoles. rsc.org Similarly, PIDA facilitates a 1,2-ipso-migration in Mannich bases derived from imidazo[1,2-a]pyridines, demonstrating the reagent's utility in complex molecular rearrangements involving pyridine-containing scaffolds. acs.orgnih.gov

The following table summarizes representative reactions where amines play a crucial catalytic or synergistic role with iodobenzene diacetate.

| Catalyst/Amine | Substrate Type | Product Type | Role of Amine |

| DABCO / Pyridine | Enones | α-Functionalized Enones | Nucleophilic catalyst inducing umpolung organic-chemistry.org |

| DABCO | Aldehydes / Amines | α-Oxygenated Amines | Base for NHC catalyst generation chinesechemsoc.org |

| Imidazo[1,2-a]pyridines | Mannich Bases | N-arylimidazo[1,2-a]pyridine-3-amines | Substrate moiety directing rearrangement acs.orgnih.gov |

| N-aryl-2-aminopyridines | N-aryl-2-aminopyridines | Pyrido[1,2-a]benzimidazoles | Substrate moiety directing C-H amination rsc.org |

Stereochemical Control and Selectivity in Reactions Mediated by Phenyliodine Iii Diacetate

Diastereoselective Transformations

The spatial arrangement of atoms is a critical aspect of molecular design and synthesis. Phenyliodine(III) diacetate has proven instrumental in directing the diastereochemical outcome of various reactions, enabling the selective formation of one diastereomer over others.

The vicinal diacetoxylation of alkenes is a fundamental transformation that introduces two adjacent acetate (B1210297) groups across a double bond, leading to the formation of 1,2-diacetoxy alkanes. These products are valuable synthetic intermediates, readily convertible to 1,2-diols. acs.org The stereochemical outcome of this addition can be either syn (addition to the same face of the alkene) or anti (addition to opposite faces). Research has demonstrated that the diastereoselectivity of the PIDA-mediated diacetoxylation can be effectively controlled.

A significant breakthrough in controlling this diastereoselectivity was achieved using a system of PIDA combined with the Lewis acid boron trifluoride diethyl etherate (BF₃·OEt₂). acs.orgorganic-chemistry.org This method allows for the selective synthesis of either syn- or anti-1,2-diacetates by simply modifying the reaction conditions, specifically through the addition or exclusion of water. acs.org